2-Norlimacine

Description

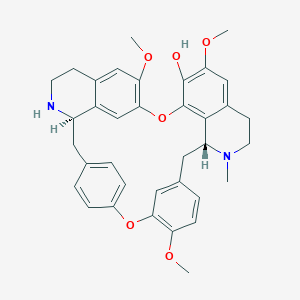

2-Norlimacine is a naturally occurring alkaloid isolated from plants in the Menispermaceae family, such as Cyclea peltata and Stephania tetrandra . Structurally, it belongs to the benzylisoquinoline alkaloid subclass and is characterized by the absence of a methyl group at the N2 position, a feature denoted by the "Nor" prefix. Key physicochemical properties include a molecular weight of 325.38 g/mol, a melting point of 178–180°C, and moderate solubility in chloroform and methanol but poor solubility in water . Its derivatives, such as this compound 2'-β-N-oxide, are also documented, with altered solubility profiles due to oxidation .

Properties

CAS No. |

152697-37-5 |

|---|---|

Molecular Formula |

C36H38N2O6 |

Molecular Weight |

594.7 g/mol |

IUPAC Name |

(1R,14R)-9,20,25-trimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |

InChI |

InChI=1S/C36H38N2O6/c1-38-14-12-24-19-33(42-4)35(39)36-34(24)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-26-20-32(44-36)30(41-3)18-23(26)11-13-37-27/h5-10,17-20,27-28,37,39H,11-16H2,1-4H3/t27-,28-/m1/s1 |

InChI Key |

QRSIKBXDEMEDLL-VSGBNLITSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |

Synonyms |

2'-norlimacine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Norlimacine typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 2’-Norlimacine may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Norlimacine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-Norlimacine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Industry: 2’-Norlim

Comparison with Similar Compounds

2'-Norobaberine

Structural Similarities and Differences: 2'-Norobaberine shares the benzylisoquinoline backbone with 2-Norlimacine but differs in the position of the missing methyl group: the "Nor" designation in 2'-Norobaberine refers to the absence of a methyl group at the N2' position rather than N2 . This positional isomerism impacts molecular geometry and intermolecular interactions.

Physicochemical Properties :

| Property | This compound | 2'-Norobaberine |

|---|---|---|

| Melting Point (°C) | 178–180 | 165–168 (literature) |

| Solubility in CHCl₃ | High | Moderate |

| Molecular Weight (g/mol) | 325.38 | 325.38 (isomer) |

The lower melting point of 2'-Norobaberine suggests weaker crystalline lattice stability, likely due to altered hydrogen-bonding patterns .

N2'-De-Me (Isomer of this compound)

Structural Relationship: N2'-De-Me is an isomer of this compound, where the methyl group is absent at the N2' position instead of N2. This structural variation leads to distinct spectroscopic profiles, particularly in NMR, due to differences in electron distribution .

Biological Implications: While this compound’s bioactivity remains understudied, N2'-De-Me has been reported in Stephania hernandifolia extracts, where its solubility in polar solvents (e.g., ethanol) may enhance bioavailability compared to this compound .

Research Findings and Gaps

Pharmacological Data

Current literature lacks direct studies on this compound’s pharmacological effects.

Need for Further Studies

- Toxicity Profiles: No data exist on acute or chronic toxicity, necessitating adherence to general safety guidelines for alkaloid handling .

- Mechanistic Studies : Comparative studies on receptor binding affinities (e.g., opioid or adrenergic receptors) could elucidate functional differences among isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.